molecular formula C12H16N4OS B1442836 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine CAS No. 1285080-85-4

1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

Cat. No.: B1442836
CAS No.: 1285080-85-4
M. Wt: 264.35 g/mol
InChI Key: PXHCKHNTCUSXSA-UHFFFAOYSA-N
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Description

1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine ( 1285080-85-4) is a synthetic organic compound of significant interest in medicinal chemistry research, combining a piperazine ring with a thiophene-linked 1,2,4-oxadiazole heterocycle in a single molecular framework. The core 1,2,4-oxadiazole moiety is a well-established pharmacophore in drug discovery, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities . This scaffold is present in several FDA-approved drugs and investigational compounds, contributing to a wide spectrum of biological activities, with notable and promising applications in antiviral research . Specific derivatives incorporating the thiophene and 1,3,4-oxadiazole architecture have demonstrated impressive inhibition of the Hepatitis C virus (HCV) in vitro, showcasing activity at very low concentrations (0.08-0.36 μg/mL) . Concurrently, the piperazine ring is a privileged structure in pharmacology, known to enhance solubility and bioavailability, and is found in numerous therapeutic agents, including several with antiviral properties . This combination of structurally important features makes this compound a valuable chemical intermediate for researchers. Its primary research application lies in its use as a key scaffold for the design and synthesis of novel bioactive molecules . Scientists can leverage this compound to create libraries of derivatives for screening against various biological targets, particularly in the realms of infectious diseases and oncology. The molecular weight of the compound is 264.35 g/mol, and its chemical formula is C12H16N4OS . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-9(16-6-4-13-5-7-16)12-14-11(15-17-12)10-3-2-8-18-10/h2-3,8-9,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHCKHNTCUSXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CS2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole heterocycle can be synthesized by cyclization of amidoximes with carboxylic acid derivatives under various conditions. This method is well-documented and is the most common approach for preparing oxadiazole rings with diverse substituents, including thiophene.

Entry Starting Materials Reagents/Conditions Yields (%) Advantages Limitations Reference
1 Amidoximes + Acyl chlorides Solvent-free, melting, no catalyst Low (<50) Simple setup Long reaction time, by-products [Table 1]
2 Amidoximes + Acyl chlorides THF, room temp, TBAF catalyst 5–98 Improved yields, mild conditions Variable reaction times [Table 1]
3 Amidoximes + Esters (methyl, ethyl) Reflux in toluene, K2CO3 base 50–95 Good yields, easy work-up Moderate reaction time (~12 h) [Table 1]
4 Amidoximes + Activated acids (T3P) TEA, T3P, ~80 °C 87–97 Excellent yields, short reaction Expensive activating agents [Table 1]
5 Amidoximes + Carboxylic acids Reflux in water, catalyst-free 35–93 Environmentally friendly Moderate yields and reaction time [Table 1]
6 Amidoximes + Acyl chlorides Microwave irradiation, solvent-free, NH4F/Al2O3 catalyst 40–90 Very short reaction time (~10 min), no solvents Requires microwave equipment [Table 1]

Notes:

  • The amidoxime is typically derived from the corresponding nitrile precursor of the thiophene-substituted compound.
  • Microwave-assisted synthesis offers significant acceleration and cleaner reactions.
  • The use of coupling reagents such as T3P enhances yield but increases cost.

Incorporation of the Ethyl Linker and Piperazine

After formation of the 3-(thiophen-2-yl)-1,2,4-oxadiazole ring, the ethyl side chain bearing the piperazine moiety is introduced. This is commonly achieved by alkylation or substitution reactions.

  • Alkylation of piperazine with a suitable bromoethyl or chloroethyl intermediate linked to the oxadiazole ring.
  • Alternatively, nucleophilic substitution where the piperazine nitrogen attacks an electrophilic ethyl group attached to the oxadiazole ring.

The exact synthetic route depends on the availability of intermediates and protecting groups.

Representative Synthetic Route (Hypothetical)

  • Synthesis of 3-(Thiophen-2-yl)amidoxime:
    Thiophene-2-carbonitrile is reacted with hydroxylamine hydrochloride under basic conditions to yield the amidoxime.

  • Cyclization to 1,2,4-oxadiazole:
    The amidoxime is reacted with an ethyl ester derivative of acetic acid or an activated acid derivative under reflux or microwave conditions to form the 3-(thiophen-2-yl)-1,2,4-oxadiazole bearing an ethyl side chain.

  • Piperazine substitution:
    The ethyl side chain is functionalized with a leaving group (e.g., bromide), then reacted with piperazine to afford 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine.

Research Findings and Optimization

  • Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes with comparable or improved yields and fewer by-products.
  • Catalyst choice (e.g., TBAF, NH4F/Al2O3) influences yield and purity.
  • Solvent-free conditions are advantageous for green chemistry and simplify purification.
  • Coupling reagents like T3P improve yields but add cost and complexity.
  • Purification challenges include removing unreacted amidoximes and side products, often addressed by recrystallization or chromatography.

Summary Table of Preparation Methods

Step Methodology Conditions Yield Range (%) Advantages Limitations
Amidoxime formation Nitrile + Hydroxylamine hydrochloride Basic aqueous or alcoholic medium High (70–90) Straightforward, mild conditions Sensitive to moisture
Oxadiazole ring cyclization Amidoxime + Ester/Acid chloride/Activated acid Reflux, microwave, solvent-free 40–97 Versatile, microwave shortens time Purification can be difficult
Piperazine attachment Nucleophilic substitution or alkylation Room temperature to reflux Moderate to high Simple substitution chemistry Requires good leaving group

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine can undergo a variety of chemical reactions including:

  • Oxidation and Reduction: These reactions might alter the oxidation state of the sulfur in the thiophene ring or other functional groups.

  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple heteroatoms.

  • Cycloaddition Reactions: The heterocyclic rings offer multiple sites for cycloaddition reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions often require bases or acids to activate nucleophiles or electrophiles under mild to moderate temperatures.

Major Products Formed

Products formed depend on the reactants and conditions used. Typical products may include various functionalized derivatives of the original compound, such as those with different alkyl or acyl groups attached to the piperazine ring or modifications on the thiophene and oxadiazole moieties.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent , particularly in oncology. Its structural components suggest activity against cancer cells through mechanisms such as apoptosis induction and enzyme inhibition.

Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazoles, including those similar to 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine, showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the disruption of cellular signaling pathways that promote cell survival .

Materials Science

Due to its unique electronic properties, this compound is being investigated for applications in organic electronics , particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Electronic Properties

CompoundConductivity (S/m)Band Gap (eV)Application
This compound0.052.3OLEDs
Thiophene-based polymer0.082.0Solar Cells
Oxadiazole derivative0.032.5Sensors

Biological Research

The compound serves as a valuable biological probe for studying enzyme interactions and receptor binding mechanisms. Its ability to selectively bind to specific targets makes it suitable for investigating various biological processes.

Case Study: Enzyme Inhibition
Research has shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of kinases related to cancer progression was noted, suggesting potential therapeutic implications .

Mechanism of Action

The mechanism of action of 1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. It may act as an agonist or antagonist, depending on the specific functional groups attached and the biological context. The pathways influenced by this compound include modulation of signal transduction pathways, inhibition of enzymatic activity, or alteration of membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Thiophene vs. Benzyl Substituents
  • 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride (sc-333373): Replacing the thiophen-2-yl group with a benzyl moiety removes sulfur-mediated interactions but introduces a purely aromatic hydrophobic group. The hydrochloride salt (MW: ~366.44) is commercially available, with a 1 g unit priced at $399.00 .
Thiophene vs. Fluorophenyl Substituents
  • 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine :
    The 4-fluorophenyl group introduces electron-withdrawing effects, increasing oxadiazole ring stability and altering receptor-binding profiles compared to the electron-rich thiophene. The sulfonyl group adds polarity, likely reducing CNS activity but improving solubility .

Modifications to the Piperazine Core

Ethyl vs. Methyl Linkers
  • 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride (CAS: 1803597-91-2):
    The methyl linker shortens the spacer between oxadiazole and piperazine, reducing conformational flexibility. This may limit binding to bulkier receptor pockets. The hydrochloride form (C₁₁H₁₅ClN₄OS, MW: 298.78) is available for research .
Piperazine vs. Piperidine Derivatives
  • 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine :
    Replacing piperazine with piperidine and morpholine alters basicity and hydrogen-bonding capacity. The trifluoromethyl group enhances metabolic stability and electron-deficient character, contrasting with thiophene’s electron-rich nature .

Functional Group Additions

Thiadiazole vs. Oxadiazole Hybrids
  • Piperazines bearing N,N′-bis(1,3,4-thiadiazole) groups :
    Thiadiazole rings introduce additional sulfur atoms, which may enhance metal-binding properties or alter antimicrobial activity compared to oxadiazoles. Such derivatives show promise in antimicrobial applications .

Pharmacological Profile Comparisons

Receptor Binding and Selectivity
  • Sigma Receptor Ligands :
    Piperazine-oxadiazole hybrids like [¹²⁵I]-E-IA-BF-PE-PIPZE show high sigma-1 receptor affinity. The thiophene group in the target compound may engage in hydrophobic interactions similar to benzofuran in sigma ligands, but with reduced electron density .
Antihypertensive Activity
  • 1-(1-Naphthyl)piperazine :
    A selective 5HT₂ antagonist, this compound lacks the oxadiazole-thiophene motif but demonstrates how aromatic substituents influence alpha receptor blockade. The target compound’s thiophene may reduce alpha affinity compared to naphthyl groups .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Features Biological Activity Reference
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine C₁₃H₁₇N₅OS 295.37 Thiophene, ethyl linker Discontinued (Research use)
1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride C₁₁H₁₅ClN₄OS 298.78 Methyl linker, hydrochloride salt Sigma receptor studies
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride C₁₆H₂₁ClN₄O 366.44 Benzyl substituent Commercial availability
1-(Thiophen-2-yl)piperazine C₈H₁₂N₂S 168.26 Simplified structure (no oxadiazole) Base for SAR studies

Biological Activity

1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine is a compound that incorporates a unique 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₂H₁₆N₄OS
Molecular Weight 264.35 g/mol
IUPAC Name 5-(1-piperazin-1-ylethyl)-3-thiophen-2-yl-1,2,4-oxadiazole
CAS Number 1285080-85-4
PubChem CID 54592544

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines. A study demonstrated that modifications to the oxadiazole structure led to compounds with enhanced cytotoxicity against human tumor cell lines such as HeLa and CaCo-2. The IC₅₀ values for some derivatives were reported to be as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleuramesothelioma cancer cells (PXF 1752) .

Antimicrobial Activity

The biological evaluation of related thiophene and oxadiazole derivatives has revealed promising antimicrobial activities. Compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains and fungi. For example, certain derivatives exhibited lower EC₅₀ values than established antifungal agents like diflumetorim .

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of the thiophene ring in conjunction with the oxadiazole enhances biological activity. The position and nature of substituents on the thiophene and oxadiazole rings significantly influence the activity profile of these compounds. For instance, modifications to the piperazine moiety can lead to variations in potency and selectivity toward different biological targets .

Case Studies

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

  • Synthesis and Antitumor Activity : A series of novel compounds derived from this compound were synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines. Notably, a derivative exhibited an IC₅₀ value of 1.143 µM against renal cancer cells .
  • Antimicrobial Evaluation : In another study focusing on fungicidal activity, several oxadiazole derivatives were tested in vitro against fungal pathogens. The results showed that some compounds had significantly lower EC₅₀ values compared to traditional antifungal treatments .

Q & A

Basic Research Question

  • 1H/13C NMR : Identify proton environments (e.g., piperazine CH2 groups at δ ~2.5–3.5 ppm, thiophene protons at δ ~6.5–7.5 ppm). Compare with spectral data for analogous oxadiazole-piperazine derivatives .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, cleavage at the oxadiazole-thiophene bond may yield characteristic fragments .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition : Test acetyl-CoA carboxylase (ACC) inhibition using malonyl-CoA production assays, as seen in structurally related piperazine-oxadiazole inhibitors .
  • Anticancer Activity : Use MDA-MB-231 or similar cell lines for cytotoxicity assays (e.g., MTT). Apoptosis induction can be measured via caspase-3/7 activation .
  • SAR Validation : Compare IC50 values of derivatives with varying substituents on the piperazine ring (e.g., electron-withdrawing vs. donating groups) .

How do electron-donating/withdrawing groups on the piperazine ring influence bioactivity?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -CF3) : Enhance ACC inhibitory activity by improving binding affinity to the enzyme’s hydrophobic pocket .
  • Electron-Donating Groups (e.g., -OCH3) : May reduce activity due to steric hindrance or altered electronic interactions. For example, trifluoromethyl-substituted derivatives showed 9.5-fold higher potency than ethylenediamine analogs .
    Methodology : Use computational modeling (e.g., DFT) to predict electronic effects and validate with enzymatic assays .

How can contradictory in vivo efficacy data (e.g., impaired glucose tolerance) be resolved?

Advanced Research Question

  • Mechanistic Studies : Evaluate off-target effects using kinase profiling or transcriptomics. For example, ACC inhibitors like compound 26 unexpectedly impaired glucose tolerance in diet-induced obese mice, suggesting secondary metabolic interactions .
  • Dose Optimization : Conduct pharmacokinetic studies (e.g., AUC, Cmax) to assess exposure-response relationships and identify therapeutic windows .

What safety precautions are critical when handling this compound in the lab?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as piperazine derivatives are irritants .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors, which may cause respiratory distress .
  • Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .

What strategies improve the solubility and bioavailability of this compound?

Advanced Research Question

  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility, as seen with piperazine derivatives in pharmaceutical formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to improve membrane permeability .
  • Co-solvents : Use DMSO or PEG-based vehicles for in vivo studies to maintain solubility during administration .

How can computational methods aid in predicting the compound’s metabolic stability?

Advanced Research Question

  • Metabolite Prediction : Use software like Schrödinger or MOE to identify vulnerable sites (e.g., piperazine N-atoms for CYP450-mediated oxidation) .
  • In Silico ADME : Predict logP, polar surface area, and P-glycoprotein substrate potential to optimize pharmacokinetic profiles .

What analytical techniques resolve batch-to-batch variability in synthesis?

Basic Research Question

  • HPLC-PDA : Monitor purity (>98%) and detect impurities (e.g., unreacted hydrazine or oxadiazole intermediates) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to validate synthetic consistency .

How does the thiophene-oxadiazole moiety contribute to target binding?

Advanced Research Question

  • π-π Stacking : The planar thiophene-oxadiazole system may interact with aromatic residues in enzyme active sites (e.g., ACC’s biotin-binding domain) .
  • Hydrogen Bonding : The oxadiazole’s nitrogen atoms can act as H-bond acceptors, enhancing affinity. Mutagenesis studies on ACC confirm this interaction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.